molecular formula C12H22N2O4 B8055280 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate

1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate

Cat. No.: B8055280
M. Wt: 258.31 g/mol
InChI Key: BEOGYMDIRWHZBM-BDAKNGLRSA-N
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Description

1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate is a fascinating compound with distinctive structural features and a myriad of potential applications. As a piperidine derivative, it combines elements that are often seen in medicinal chemistry and synthetic organic chemistry, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate typically involves multi-step processes. Key steps often include:

  • Formation of the piperidine ring

  • Introduction of the tert-butyl group

  • Methylation

  • Amination at the 5-position

Industrial Production Methods: On an industrial scale, production methods might be optimized for efficiency and cost-effectiveness, including the use of robust catalysts, scalable reaction conditions, and purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound is reactive in several ways:

  • Oxidation: : It can be oxidized under specific conditions to form corresponding oxides.

  • Reduction: : Suitable reagents can reduce certain functional groups within the molecule.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, especially at positions that are more accessible or reactive.

Common Reagents and Conditions: Reactions involving 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate often utilize:

  • Oxidizing agents: : KMnO₄, CrO₃

  • Reducing agents: : NaBH₄, LiAlH₄

  • Substitution reagents: : Halogenated compounds, sulfonates

Major Products: These reactions yield various products, such as oxidized derivatives, reduced amines, or substituted piperidine compounds with altered functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with potential biological activity.

Biology: Helps in the study of enzyme mechanisms, receptor binding, and other biological processes where piperidine derivatives play a critical role.

Medicine: Promising in drug development due to its ability to interact with biological targets, potentially leading to new therapies for diseases.

Industry: Employed in the manufacture of specialty chemicals, contributing to material science advancements.

Mechanism of Action

The effects of 1-tert-butyl 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate can be traced to its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modifying their function through direct binding or allosteric modulation, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds:

  • 1-tert-butyl 4-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate: : Similar but with a different position of methylation.

  • 1-tert-butyl 3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate: : Hydroxyl instead of amino group.

  • 1-tert-butyl 3-methyl (3R,5S)-5-ethylpiperidine-1,3-dicarboxylate: : Ethyl group instead of amino.

Uniqueness: The combination of tert-butyl, methyl, and amino groups in the specified positions provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets differently from its analogs.

Hopefully that sheds some light on this complex compound! Anything else piquing your interest right now?

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOGYMDIRWHZBM-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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